Product packaging for Pentachlorophenyl methacrylate(Cat. No.:CAS No. 16184-61-5)

Pentachlorophenyl methacrylate

Cat. No.: B104759
CAS No.: 16184-61-5
M. Wt: 334.4 g/mol
InChI Key: AYYISYPLHCSQGL-UHFFFAOYSA-N
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Description

Significance of Active Ester Monomers in Precision Polymer Synthesis

Active ester monomers are a class of compounds that contain an ester group that is highly susceptible to nucleophilic attack. This heightened reactivity is typically achieved by the presence of a good leaving group in the alcohol moiety of the ester. In polymer science, the incorporation of such monomers into a polymer chain provides a versatile platform for post-polymerization modification. This strategy allows for the synthesis of a "precursor" or "platform" polymer which can then be functionalized with a wide array of molecules, including amines, alcohols, and thiols.

This two-step approach offers several advantages over the direct polymerization of functional monomers. Firstly, it allows for the incorporation of functional groups that might otherwise interfere with the polymerization process itself. Secondly, it provides a pathway to a library of polymers with diverse functionalities from a single parent polymer, simply by varying the nucleophile used in the modification step. This modularity is a cornerstone of creating materials for a wide range of applications, from biomedicine to advanced coatings. The use of active esters facilitates the synthesis of well-defined functional materials where reactive moieties can be distributed along the polymer chain in a controlled manner.

Overview of Pentachlorophenyl Methacrylate (B99206) as a Versatile Reactive Monomer

Pentachlorophenyl Methacrylate (PCPMA) is a chemical compound featuring a methacrylate functional group attached to a pentachlorophenyl ring via an ester linkage. ontosight.ai The methacrylate group is well-known for its ability to undergo polymerization, forming the backbone of various polymers and resins. ontosight.ai The key to PCPMA's utility lies in the pentachlorophenyl group, which acts as an excellent leaving group, thus "activating" the ester for nucleophilic substitution.

This inherent reactivity makes poly(this compound) and its copolymers highly valuable as precursor polymers. The pentachlorophenyl ester groups along the polymer chain can be readily displaced by a variety of nucleophiles, allowing for the covalent attachment of different functional molecules. This versatility enables the creation of a diverse range of functional polymers with tailored properties. For instance, the inclusion of the pentachlorophenyl group imparts significant hydrophobicity to the monomer and the resulting polymer. ontosight.ai

The synthesis of PCPMA can be achieved through the reaction of pentachlorophenol (B1679276) with methacryloyl chloride or methacrylic acid. This monomer can then be polymerized, often through free-radical polymerization, to yield poly(this compound).

Current Research Trajectories and Scholarly Objectives Pertaining to the Chemical Compound

Current research involving this compound and its polymers is focused on harnessing its reactive nature to create novel functional materials. While research on its direct analogue, pentafluorophenyl methacrylate, is more extensive, studies on PCPMA are geared towards similar goals of creating advanced polymers.

One significant area of investigation is the development of specialty polymers and coatings. ontosight.ai The ability to modify the polymer after its formation opens up possibilities for creating surfaces with specific properties, such as enhanced resistance to degradation or unique optical characteristics. ontosight.ai For example, research has been conducted on copolymers of PCPMA with glycidyl (B131873) methacrylate to explore their optical properties.

Another research direction involves the use of poly(this compound) as a precursor for organotin polymers. Through exchange reactions with amino-tri-phenyltin benzoates or hydroxyl-tri-phenyltin benzoates, new polymers with potential fungicidal and antifouling properties can be synthesized. Furthermore, the thermal properties of copolymers containing this compound, such as those with acrylonitrile (B1666552), have been a subject of study to understand their stability and degradation behavior. tandfonline.com

The overarching scholarly objective is to leverage the predictable reactivity of the pentachlorophenyl ester to design and synthesize macromolecules with complex architectures and precisely placed functional groups, thereby enabling the development of next-generation materials for a variety of technological applications.

Interactive Data Tables

Below are tables summarizing key information about this compound and its polymerization characteristics based on available research.

Table 1: Properties of this compound

PropertyValue
Chemical Name(2,3,4,5,6-pentachlorophenyl) 2-methylprop-2-enoate
CAS Number16184-61-5
Molecular FormulaC₁₀H₅Cl₅O₂
Key Functional GroupsMethacrylate, Pentachlorophenyl Ester

Table 2: Research Findings on this compound Polymers

Research FocusKey FindingReference
CopolymerizationPCPMA can be copolymerized with monomers like glycidyl methacrylate to produce materials with specific optical properties. researchgate.net
Post-Polymerization ModificationPolymers of PCPMA can undergo exchange reactions with organotin compounds to create functional polymers.
Thermal PropertiesThe thermal behavior of PCPMA copolymers, such as those with acrylonitrile, has been investigated to assess their stability. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl5O2 B104759 Pentachlorophenyl methacrylate CAS No. 16184-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYISYPLHCSQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38725-28-9
Record name 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentachlorophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38725-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90471164
Record name PENTACHLOROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16184-61-5
Record name PENTACHLOROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pentachlorophenyl Methacrylate Monomer and Its Homopolymers

Monomer Synthesis Pathways

The synthesis of the pentachlorophenyl methacrylate (B99206) monomer is primarily achieved through the esterification of pentachlorophenol (B1679276). This transformation can be accomplished via several effective routes, most notably through reactions with acid chlorides or by utilizing carbodiimide-mediated coupling agents.

Esterification Reactions of Pentachlorophenol (e.g., with Acid Chlorides, Dicyclohexylcarbodiimide)

A common and direct method for synthesizing pentachlorophenyl methacrylate involves the reaction of pentachlorophenol with methacryloyl chloride. emerald.comacs.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), which acts as a scavenger for the hydrochloric acid byproduct. emerald.comusda.gov The general scheme involves dissolving pentachlorophenol and the amine base in a dry solvent, followed by the dropwise addition of methacryloyl chloride, often under cooled conditions to manage the exothermic nature of the reaction. usda.gov

Alternatively, dicyclohexylcarbodiimide (B1669883) (DCC) serves as an effective condensing agent for the esterification of pentachlorophenol with methacrylic acid. emerald.compeptide.com In this procedure, DCC facilitates the removal of water, forming a stable dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents and can be easily removed by filtration. peptide.comrochester.edu For ester synthesis, the reaction rate can be significantly enhanced by the addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). peptide.comrsc.org The process generally involves dissolving the carboxylic acid (methacrylic acid) and the alcohol (pentachlorophenol) in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of the DCC solution. peptide.com

Homopolymerization Techniques and Mechanistic Investigations

The polymerization of this compound can be achieved through both conventional free radical methods and more advanced controlled/living radical polymerization strategies, which offer greater control over the polymer architecture.

Conventional Free Radical Polymerization (e.g., Azobisisobutyronitrile (AIBN) Initiation)

Conventional free radical polymerization is a robust method for producing poly(this compound). researchgate.net This technique typically employs a thermal initiator, with azobisisobutyronitrile (AIBN) being a common choice. emerald.comresearchgate.net The polymerization is generally conducted in solution, with the monomer and initiator dissolved in a suitable solvent such as dimethylformamide. emerald.com The reaction mixture is then heated under an inert atmosphere to initiate the decomposition of AIBN into free radicals, which subsequently attack the monomer's vinyl group to start the polymerization chain reaction. sigmaaldrich.comasianpubs.org This method, while effective for generating high molecular weight polymers, typically results in polymers with a broad molecular weight distribution (high polydispersity index, PDI). nih.gov The phosphazene monomer, a related compound, has been shown to act as a chain transfer or terminating agent, which can lead to reduced molecular weights in the final polymer. dtic.mil

Controlled/Living Radical Polymerization (CLRP) Strategies

To achieve better control over polymer characteristics such as molecular weight, polydispersity, and architecture, controlled/living radical polymerization (CLRP) techniques are employed. researchgate.net These methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, establish a dynamic equilibrium between active (propagating) and dormant species, allowing for more uniform polymer chain growth. kpi.uacmu.edu

RAFT polymerization is a versatile CLRP method known for its tolerance to a wide variety of functional groups and monomers. mdpi.comsigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.comsigmaaldrich.com The selection of an appropriate CTA is crucial for the success of the polymerization and is dependent on the specific monomer being used. mdpi.com While direct studies on the RAFT polymerization of this compound are limited, extensive research on the structurally similar pentafluorophenyl methacrylate (PFMA) provides significant insight into suitable strategies. nih.govacs.orgrsc.orgresearchgate.net

The effectiveness of a RAFT polymerization is highly dependent on the structure of the CTA, particularly the "R" (leaving) and "Z" (stabilizing) groups. sigmaaldrich.com

Dithiobenzoates: Dithiobenzoates are a class of CTAs frequently used for controlling the polymerization of "more activated" monomers like methacrylates. sigmaaldrich.comacs.org For the RAFT polymerization of the analogous pentafluorophenyl methacrylate (PFMA), 4-cyanopentanoic acid dithiobenzoate has been identified as an effective chain-transfer agent. nih.govresearchgate.net These types of CTAs generally possess a high transfer constant, although they can be prone to hydrolysis and may cause rate retardation at high concentrations. sigmaaldrich.comacs.org The introduction of electron-withdrawing groups on the Z-group's phenyl ring can enhance control over the polymerization of challenging monomers by improving the CTA's chain transfer coefficient, leading to lower polydispersity. bohrium.com Conversely, electron-donating groups can have a negative effect. bohrium.com

Fluorinated CTAs: For specialized applications, such as creating polymers for 19F-MRI studies or modifying surface properties, fluorinated CTAs have been designed and synthesized. nih.govresearchgate.net These agents have been successfully used in the RAFT polymerization of various monomers, including PFMA. nih.govacs.org Examples include CTAs with trifluoromethyl labels in the R group or in both the R and Z groups. nih.gov Studies have shown that the introduction of one or two fluorine labels does not significantly hinder the polymerization properties of the CTA when compared to standard non-fluorinated analogues like 4-cyanopentanoic acid dithiobenzoate. nih.govacs.org These fluorinated CTAs offer the added benefit of allowing for direct monitoring of CTA consumption and end-group fidelity using 19F NMR spectroscopy. nih.govresearchgate.net

Cu(0)-Mediated Reversible Deactivation Radical Polymerization (RDRP)

Copper-catalyzed reversible deactivation radical polymerization (Cu-RDRP), particularly using zero-valent copper (Cu(0)), is a powerful technique for synthesizing well-defined polymers. rsc.org This method is known for its rapid polymerization rates, high tolerance to functional groups, and the ability to proceed under mild conditions. rsc.orgnih.gov

While the Cu(0)-RDRP of methacrylates can be more challenging than that of acrylates—often resulting in higher dispersities and lower conversions—careful optimization can lead to excellent control. rsc.org Research on the closely related pentafluorophenyl methacrylate (PFPMA) has demonstrated successful synthesis via Cu(0)-mediated RDRP, achieving polymers with low dispersities (1.05–1.33) and a wide range of molecular weights (6,000 to 129,000 g/mol ). researchgate.net

The key to this success lies in the judicious selection of the initiator, ligand, and solvent. rsc.orgresearchgate.net For instance, the polymerization of PFPMA has been effectively controlled using a combination of Cu(0)-wire as the catalyst and deactivator source, copper(II) bromide (Cu(II)Br₂) as a deactivator, and tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) as the ligand in a dimethyl sulfoxide (B87167) (DMSO) solvent. rsc.orgresearchgate.net This system exhibits controlled polymerization features, including a linear evolution of molecular weight with monomer conversion and linear first-order kinetics. researchgate.net

Pulsed-Plasma Polymerization for Thin Film Fabrication

Pulsed-plasma polymerization (PPP) is a solvent-free, vapor-phase deposition technique used to create ultrathin polymer films on various substrates. frontiersin.org This method is particularly advantageous for functional monomers, as adjusting the plasma parameters can allow for the retention of the monomer's chemical functionality in the resulting film.

Studies on pentafluorophenyl methacrylate (PFM) have shown that pulsed-plasma polymerization can be used to deposit ultrathin layers while preserving the reactive pentafluorophenyl ester group. nih.gov By using low duty cycles (the ratio of plasma-on time to the total on/off cycle time) and low power input, the fragmentation of the monomer is minimized, allowing the polymer film to retain a structure similar to the original monomer. nih.gov

These plasma-polymerized PFM films maintain their chemical reactivity, enabling subsequent surface modification reactions. nih.gov The technique represents a clean, one-step method for fabricating functional thin films, which is a significant advantage over wet-chemical coating methods. frontiersin.org The pulsing of the discharge is a key parameter that can be tuned to control the layer morphology and the chemical functionality of the coating. frontiersin.org

Copolymerization Strategies and Reactivity Studies Involving Pentachlorophenyl Methacrylate

Design and Synthesis of Statistical and Block Copolymers

The strategic combination of PCPMA with other monomers in either statistical or block copolymer arrangements provides a versatile platform for designing advanced polymeric materials. These copolymers are often used as precursors for further chemical modifications due to the reactive nature of the pentachlorophenyl ester group.

The copolymerization of PCPMA with methyl methacrylate (B99206) (MMA) has been a subject of interest for creating polymers that blend the properties of both monomers. These copolymers can be synthesized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for control over the molecular weight and architecture of the resulting polymer. researchgate.net

Kinetic studies are crucial for understanding the copolymerization behavior of PCPMA and MMA. The reactivity ratios, which describe the relative reactivity of each monomer towards the growing polymer chain, are key parameters determined from these investigations. nih.gov These ratios help in predicting the copolymer composition for a given monomer feed. rsc.org For instance, in some free radical copolymerization systems, the reactivity ratios can be determined using methods like Fineman-Ross and Kelen-Tudos. researchgate.netmdpi.com The product of the reactivity ratios (r₁r₂) provides insight into the monomer distribution along the copolymer chain; a value close to 1 suggests a random copolymer, while a value approaching 0 indicates a tendency towards alternation. For the copolymerization of pentafluorophenyl methacrylate (PFPMA), a structurally similar monomer, with MMA, the reactivity ratio product (r₁ × r₂) was found to be 0.47, indicating a random sequence. mdpi.com

Table 1: Reactivity Ratios for Copolymerization of Related Methacrylate Systems

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System Description
Pentafluorophenyl Methacrylate (PFPMA)Methyl Methacrylate (MMA)--Leads to a random copolymer sequence (r₁r₂ = 0.47). mdpi.com
p-Nitrophenyl Methacrylate (NPMA)Methyl Methacrylate (MMA)--Results in a random copolymer sequence (r₁r₂ = 0.87). mdpi.com
N-Isopropylacrylamide (NIPAm)2,3-Dihydroxypropyl Methacrylate (DHPMA)0.113.09NIPAm prefers copolymerization, while DHPMA favors homopolymerization. nih.govmdpi.com
Styrene (St)Pentadecylphenylmethacrylate (PDPMA)0.930.05Suggests random copolymerization with an alternating tendency. mdpi.com

The ratio of monomers in the initial reaction mixture, known as the monomer feed ratio, directly influences the final composition of the copolymer. rsc.org By carefully controlling the feed ratio of PCPMA and MMA, it is possible to tailor the properties of the resulting polymer. For instance, in RAFT copolymerization, the initial monomer feed can affect the control over the molar mass of the copolymers. researchgate.net Achieving a close match between the monomer feed ratio and the copolymer composition is often a goal in industrial production to ensure the synthesis of homogeneous copolymers. d-nb.info

Copolymerizing PCPMA with hydrophilic methacrylamide (B166291) monomers, such as N-(2-hydroxypropyl) methacrylamide (HPMA) and N-isopropylmethacrylamide (NIPAm), introduces water-soluble or thermo-responsive segments into the polymer structure. nih.govnih.govwikipedia.org HPMA is known for its biocompatibility and is used in drug delivery systems. wikipedia.org NIPAm-based polymers exhibit a lower critical solution temperature (LCST), undergoing a phase transition in aqueous solutions at a specific temperature. nih.gov The copolymerization of NIPAm with hydrophilic comonomers can be used to adjust this transition temperature. nih.gov

PCPMA can be copolymerized with other active ester monomers like p-nitrophenyl methacrylate (NPMA) to create copolymers with multiple types of reactive sites. mdpi.com This approach allows for selective or sequential post-polymerization modifications. Studies on the copolymerization of NPMA and pentafluorophenyl methacrylate (PFPMA) have shown that both comonomers can be incorporated with high to quantitative conversion using Cu(0)-mediated reversible deactivation radical polymerization. mdpi.com The molar ratio of the comonomers in the final copolymer was found to be very close to that in the initial feed, indicating comparable reactivity during polymerization. mdpi.com

To introduce degradability into the polymer backbone, PCPMA can be copolymerized with cyclic ketene (B1206846) acetals (CKAs) such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). rsc.orgfrontiersin.orgresearchgate.net During radical ring-opening polymerization (rROP), the CKA ring opens and incorporates ester linkages into the polymer backbone. frontiersin.orgresearchgate.net These ester groups can be cleaved under certain conditions, such as in a basic medium, leading to the degradation of the polymer chain. rsc.org This strategy has been successfully employed to create degradable analogues of polymers like poly(methyl methacrylate) (PMMA). rsc.org

Copolymerization with Oleate-Functionalized Monomers

The synthesis of monomers from renewable resources like oleic acid has garnered significant interest for creating novel polymers. researchgate.net Monomers such as acrylated methyl oleate (B1233923) and 2-(methacryloyloxy)ethyl oleate (MAEO) have been successfully synthesized and polymerized through methods like free-radical polymerization, emulsion polymerization, and reversible addition-fragmentation chain transfer (RAFT). researchgate.netresearchgate.netrsc.org These oleate-based monomers can introduce valuable properties, such as hydrophobicity and potential for post-polymerization modification via their internal double bonds. rsc.org

While extensive research exists on the homopolymerization of oleate-functionalized monomers and their copolymerization with common monomers like methyl methacrylate and styrene, specific studies detailing the direct copolymerization of pentachlorophenyl methacrylate with oleate-derived monomers are not extensively documented in the reviewed literature. researchgate.netrsc.org However, the known reactivity of both methacrylate and active ester groups suggests the potential for such copolymerizations, which could yield functional polymers combining the reactive nature of the pentachlorophenyl ester with the unique properties derived from oleic acid.

Copolymerization with Acrylonitrile (B1666552)

Acrylonitrile is a significant comonomer used to enhance the properties of methacrylate-based polymers, such as thermal stability and chemical resistance. kpi.uarsc.org The free-radical copolymerization of acrylonitrile with various alkyl methacrylates, including methyl methacrylate (MMA), has been thoroughly investigated. kpi.uaresearchgate.net These studies often focus on determining the monomer reactivity ratios to understand the resulting copolymer composition and properties. kpi.uachegg.com For instance, the copolymerization of acrylonitrile and methyl methacrylate generally results in a random copolymer, with the exact sequence distribution depending on the specific reactivity ratios under the given reaction conditions. kpi.uarsc.org

Mechanistic Insights into Copolymerization Behavior

Analysis of Monomer Incorporation Rates

The rate at which different monomers are incorporated into a growing polymer chain is quantified by monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant of a propagating radical adding a monomer of its own type versus adding the comonomer.

Monomer Reactivity Ratios in Related Copolymerization Systems

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System TendencyReference
Pentafluorophenyl Methacrylate (PFPMA)Methyl Methacrylate (MMA)1.060.44Random researchgate.net
StyrenePentadecylphenyl Methacrylate (PDPMA)0.930.05Random/Alternating mdpi.com
MethacrylonitrileMethyl Methacrylate (MMA)~1~1Ideal/Random kpi.ua
AcrylonitrileMethyl Methacrylate (MMA)0.131.16Random chegg.com

Factors Influencing Copolymer Sequence Distribution and Microstructure

The sequence distribution of monomer units—whether blocky, random, or alternating—is a direct consequence of the monomer reactivity ratios. The product of the reactivity ratios (r₁ x r₂) is a key indicator:

r₁ x r₂ ≈ 1: An ideal or random copolymer is formed, with monomer placement determined by feed ratios and reactivity. The PFPMA-MMA system, with r₁ x r₂ ≈ 0.47, tends toward random copolymerization. mdpi.com

r₁ x r₂ ≈ 0: A predominantly alternating copolymer is formed.

r₁ x r₂ > 1: A blocky copolymer tends to form.

The microstructure is therefore heavily influenced by the relative rates of homo-propagation (radical adding its own monomer type) versus cross-propagation (radical adding the other monomer type). In the case of PFPMA and MMA, the preference of the MMA radical to add PFPMA promotes the incorporation of the active ester monomer, leading to a random distribution rather than long sequences of MMA. researchgate.net Other factors, such as the steric bulk of the monomers, can also play a role; for instance, in graft copolymers, the length of side chains has been shown to affect reactivity ratios and thus the final polymer architecture. nsf.gov

Investigation of Premature Hydrolytic Cleavage Phenomena in Copolymerization Systems

A significant challenge in the polymerization of active ester monomers like this compound is their susceptibility to hydrolysis. thieme-connect.de Research on the closely related pentafluorophenyl methacrylate (PFPMA) has revealed a phenomenon of premature hydrolytic cleavage that occurs during the copolymerization process itself, particularly when paired with certain comonomers. nih.govresearchgate.net

It was discovered that copolymerizing PFPMA with hydrophilic methacrylamide monomers, such as 2-hydroxypropyl methacrylamide (HPMAm), induces the cleavage of the pentafluorophenyl group. nih.govresearch.csiro.au This hydrolytic cleavage is specifically promoted by the presence of neighboring methacrylamide units in the polymer chain and is not observed when PFPMA is copolymerized with other methacrylate monomers. nih.govresearchgate.net The extent of this cleavage is dependent on the feed ratio of the methacrylamide monomer. research.csiro.au The proposed mechanism involves the activation of the ester group by the adjacent amide functionality, making it more susceptible to attack by water present in the system.

This premature cleavage can be mitigated by altering the reaction conditions. Researchers have found that switching from a thermal initiator to a light-based initiator and significantly lowering the polymerization temperature (e.g., to 4°C) can successfully prevent the cleavage, allowing for the synthesis of well-defined copolymers containing both active ester and methacrylamide units. nih.govresearchgate.net These findings are critically important for the successful synthesis of functional copolymers based on this compound, as similar hydrolytic instability is expected.

Post Polymerization Modification and Chemical Functionalization of Poly Pentachlorophenyl Methacrylate

Amidation Reactions for Functional Group Introduction

Amidation is a highly efficient method for the functionalization of PCPMA, leveraging the high reactivity of the activated ester with amine nucleophiles. This approach facilitates the creation of diverse polymer libraries and allows for precise control over the degree of modification.

Reactivity and Efficiency with Primary and Secondary Amines

Poly(pentachlorophenyl methacrylate) and its acrylate (B77674) analogue, poly(pentafluorophenyl acrylate) (PFPA), exhibit excellent reactivity towards both primary and secondary aliphatic amines. researchgate.net These reactions typically proceed to high conversion, forming the corresponding poly(meth)acrylamide derivatives. researchgate.net The high reactivity is attributed to the electron-withdrawing nature of the pentachlorophenyl group, which makes the ester carbonyl highly susceptible to nucleophilic attack.

Creation of Diverse Functional Polymer Libraries through Aminolysis

The robust and efficient nature of the amidation reaction makes PCPMA an ideal scaffold for generating diverse libraries of functional polymers. nih.govmanchester.ac.uk By reacting the parent polymer with a range of primary amines, a multitude of polymers with different side-chain functionalities can be synthesized from a single precursor. manchester.ac.uk This strategy has been successfully employed to create water-soluble polymer libraries without introducing additional toxicity. nih.govmanchester.ac.uk

This approach offers a significant advantage over the direct polymerization of functional monomers, which can sometimes be challenging or incompatible with certain polymerization techniques. rsc.orgresearchgate.netresearchgate.net The ability to introduce a wide variety of functional groups, including those with biological activity, highlights the versatility of PCPMA as a platform for materials discovery.

Controlled Degree of Post-Polymerization Modification

A key advantage of using PCPMA as a precursor is the ability to control the degree of post-polymerization modification. By carefully adjusting the stoichiometry of the amine reactant relative to the pentachlorophenyl ester units on the polymer, it is possible to achieve a specific level of functionalization. manchester.ac.uk This allows for the synthesis of random copolymers with a defined composition in a one-pot, two-step sequential addition process. manchester.ac.uk This level of control is crucial for fine-tuning the properties of the resulting polymers for specific applications.

Transesterification Reactions with Alcohols

Transesterification offers another avenue for the post-polymerization modification of PCPMA, allowing for the introduction of various alcohol-containing molecules. This method expands the range of accessible functional polymers.

Catalytic Mechanisms and Solvent Influence (e.g., DMAP, Nucleophilic Solvents)

The transesterification of poly(pentafluorophenyl acrylate) (PFPA), a related activated ester polymer, with alcohols has been shown to be effectively catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org Mechanistic studies have revealed that both DMAP and nucleophilic solvents like N,N-dimethylformamide (DMF) play a role in catalyzing the reaction. acs.orgresearchgate.net The involvement of the nucleophilic solvent helps to achieve near-quantitative conversion, a result not seen in non-nucleophilic solvents like 1,4-dioxane. researchgate.net The reaction is highly selective for primary alcohols over secondary alcohols. acs.org

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com In the context of polymer modification, the use of a catalyst like DMAP facilitates this process, enabling high conversion under mild conditions. acs.org

Substitution Reactions with Thiol Compounds

In addition to amidation and transesterification, the pentachlorophenyl group can undergo substitution reactions with other nucleophiles, such as thiols.

The pentafluorophenyl moiety of pentafluorophenyl methacrylate (B99206) (PFPMA) has been shown to undergo para-fluoro-thiol substitution under basic conditions at room temperature. nih.gov This reaction allows for the orthogonal ligation of thiol compounds to the polymer backbone. nih.gov Copolymers containing PFPMA have been successfully modified with various thiols, including those with alkyl, hydroxyl, and protected amine functional groups. nih.gov This selective reaction with thiols in the presence of a suitable base, such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds efficiently without observable side reactions. researchgate.net

Orthogonal Functionalization Strategies for Multifunctional Polymers

Orthogonal functionalization refers to the ability to perform multiple, independent chemical modifications on a polymer in a single pot without interference between the different reactions. This approach is crucial for the development of multifunctional polymers where distinct properties are required. Copolymers of this compound (PCPMA) with other reactive monomers are excellent candidates for creating such materials.

For instance, copolymers containing both oleate (B1233923) and pentachlorophenyl pendants have been synthesized. nih.gov The internal double bond of the oleate group can undergo a thermally initiated thiol-ene reaction, while the pentachlorophenyl ester is susceptible to para-fluoro-thiol substitution under basic conditions at room temperature. nih.gov This allows for the selective ligation of different thiol-containing molecules to the polymer backbone.

Another strategy involves the use of dual-reactive nanogels. rsc.orgrsc.org By copolymerizing PCPMA with a crosslinker in the presence of a surfactant containing a reactive end group (e.g., an alkyne), a system with two distinct reactive sites is created. rsc.orgrsc.org The pentachlorophenyl esters within the nanogel core can be modified with amines, while the alkyne groups on the shell are available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. rsc.orgrsc.org This allows for the independent functionalization of the core and the shell of the nanogel, leading to materials with tailored internal and external properties.

Similarly, single-chain polymer nanoparticles (SCNPs) with dual-reactive capabilities have been developed by combining active ester chemistry with CuAAC. utwente.nl By functionalizing a precursor SCNP with 1-amino-3-butyne, terminal alkyne groups are introduced, which can then be used for subsequent "click" reactions with azide-functionalized molecules. utwente.nl

Table 1: Orthogonal Functionalization Strategies

Precursor Polymer/System Reactive Groups Orthogonal Chemistries Resulting Functionality
Poly(2-(methacryloyloxy)ethyl oleate-co-pentafluorophenyl methacrylate) Oleate double bond, Pentachlorophenyl ester Thiol-ene reaction, para-Fluoro-thiol substitution Orthogonally ligated thiol compounds (e.g., alkyl, hydroxyl) nih.gov
Dual-reactive nanogels (PCPMA-based) Pentachlorophenyl ester (core), Alkyne end-group (shell) Aminolysis, Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Independently functionalized core and shell rsc.orgrsc.org
Single-chain polymer nanoparticles (SCNPs) Pentafluorophenyl ester, Terminal alkyne Amine substitution, Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Dual-reactive nanoparticles for surface modification utwente.nl

Directed Incorporation of Specific Functional Groups and Bioactive Entities

The activated ester nature of the pentachlorophenyl group in PPCPMA allows for its efficient reaction with a wide range of nucleophiles, particularly primary amines, under mild conditions. researchgate.netresearchgate.net This facilitates the straightforward incorporation of specific functional groups and even complex bioactive molecules.

Azide (B81097) Functionalization

The introduction of azide groups onto a polymer backbone is highly desirable as it opens up the possibility of further modification via "click" chemistry, most notably the CuAAC reaction. Poly(3-azidopropyl methacrylate) can be synthesized and subsequently functionalized with various alkyne-containing molecules. acs.org A more direct approach involves the post-polymerization modification of PPCPMA. Azide-terminated PPCPMA can be prepared using an azide-containing chain transfer agent during RAFT polymerization. researchgate.netresearchgate.net Alternatively, reacting the PPCPMA with an azido-amine, such as azido-PEG3-amine, allows for the introduction of azide functionalities along the polymer chain. researchgate.net These azide-functionalized polymers are versatile precursors for creating a wide range of complex macromolecular structures. mdpi.com

Bioconjugation (e.g., Caspofungin)

The ability to attach bioactive molecules to polymers is of great interest for biomedical applications. The antifungal drug Caspofungin, which contains amine groups, has been successfully conjugated to polymethacrylates. researchgate.netacs.orgnih.gov Copolymers containing this compound serve as a reactive platform for this bioconjugation. acs.orgnih.gov The reaction proceeds through the formation of stable amide bonds between the polymer and the drug. acs.orgnih.gov This approach has been used to create both hydrophilic and hydrophobic polymer-drug conjugates with demonstrated antifungal activity. researchgate.netacs.orgnih.gov The degree of drug loading can be controlled, and the resulting materials have shown efficacy against pathogenic fungi like Candida albicans and Aspergillus fumigatus. researchgate.netacs.orgnih.gov

Table 2: Research Findings on Caspofungin Bioconjugation

Polymer System Conjugation Strategy Key Findings
Copolymers of pentafluorophenyl methacrylate (PFPMA) Post-polymerization modification with Caspofungin Successful conjugation confirmed by NMR and UV-Vis spectroscopy. acs.orgnih.gov
Hydrophilic and hydrophobic polymethacrylate (B1205211) conjugates Attachment via amide bond formation Antifungal activity against Aspergillus fumigatus and Candida albicans. acs.orgnih.gov
Surface coating Direct reaction between surface epoxide groups and amine groups on Caspofungin Creates an antifungal surface that reduces fungal biofilm formation. researchgate.netrsc.orgresearchgate.net

Attachment of Pendent Organotin Moieties

Organotin compounds are known for their biocidal properties. Poly(this compound) can be used as a precursor to synthesize polymers with pendent organotin moieties. researchgate.net This is achieved through an exchange reaction between the pentachlorophenyl ester and an amino- or hydroxyl-functionalized triphenyltin (B1233371) benzoate. researchgate.net The resulting organotin polymers can be formulated into films that slowly release the tin compound, providing a fungicidal and antifouling effect. researchgate.net Copolymers of tri-n-butyltin methacrylate and pentachlorophenyl acrylate have also been synthesized for similar applications. dtic.mil

Synthesis of Zwitterionic Polymers

Zwitterionic polymers, which contain an equal number of positive and negative charges, are known for their excellent biocompatibility and antifouling properties. d-nb.infospecificpolymers.com PPCPMA can be a precursor for the synthesis of zwitterionic materials. One approach involves the transesterification of poly(pentafluorophenyl acrylate) with Boc-L-serine, which contains both a protected amine and a carboxylic acid group. researchgate.netacs.org Subsequent deprotection of the Boc group yields a zwitterionic polymer. researchgate.netacs.org This method has been used to create novel zwitterionic hydrogels with pH-dependent swelling properties. acs.org The synthesis of various poly(sulfobetaine methacrylate)s, another class of zwitterionic polymers, has also been extensively studied, highlighting the diverse range of zwitterionic structures that can be achieved. scispace.comresearchgate.netnsf.gov

Advanced Poly Pentachlorophenyl Methacrylate Based Materials and Their Specialized Applications

Development of Tailored Polymeric Systems

The versatility of pentachlorophenyl methacrylate (B99206) as a monomer has led to the development of a diverse range of advanced polymeric materials. Through various polymerization techniques and post-polymerization modifications, polymers with tailored properties and functionalities have been synthesized for specialized applications, spanning from marine antifouling technologies to cutting-edge biomedical engineering and optical materials.

Organotin Polymers for Biocidal and Antifouling Technologies

A significant application of poly(pentachlorophenyl methacrylate) lies in its use as a precursor for the synthesis of organotin polymers with potent biocidal and antifouling properties. These materials are crucial for protecting marine vessels and structures from the accumulation of organisms, a phenomenon known as biofouling.

A novel synthetic route involves the initial polymerization of pentachlorophenyl acrylate (B77674) or methacrylate, followed by exchange reactions with organotin compounds such as amino-triphenyltin benzoates or hydroxyl-triphenyltin benzoates. ontosight.airesearchgate.net This method yields organotin polymers where the triphenyltin (B1233371) moieties are pendent and slowly hydrolyze, providing a controlled release of the biocidal agent. ontosight.airesearchgate.net The effectiveness of this approach has been demonstrated, with the resulting polymers exhibiting good film-forming properties. ontosight.airesearchgate.net

It's important to note that while effective, the use of organotin compounds has been subject to environmental regulations due to their toxicity to marine life. optica.orgscribd.com Research has focused on creating polymers that optimize the release rate to be effective against fouling organisms while minimizing environmental impact. sigmaaldrich.com The development of these controlled-release systems represents a significant advancement over traditional antifouling paints, which often release high initial concentrations of biocides. google.com

Key Research Findings on Organotin Polymers from this compound:

PropertyFindingSource(s)
Synthesis Prepared via exchange reactions of poly(this compound) with amino- or hydroxyl-triphenyltin benzoates. ontosight.airesearchgate.net
Mechanism Pendent triphenyltin moieties slowly hydrolyze to provide a controlled release of the biocidal agent. ontosight.airesearchgate.net
Film Properties The synthesized organotin polymers form films with good adhesion and elasticity. researchgate.net
Biocidal Efficacy The release of tin compounds provides effective fungicidal and antifouling effects. ontosight.airesearchgate.net
Release Control The rate of tin release is proportional to the tin content within the polymer. ontosight.airesearchgate.net

Polymers in Nanomedicine and Biomedical Engineering

Poly(this compound) (PPFPMA) serves as a highly valuable platform for the creation of sophisticated polymeric systems for nanomedicine and biomedical engineering. Its reactive pentafluorophenyl ester side chains allow for straightforward post-polymerization modification, enabling the attachment of various bioactive molecules.

Chain-End-Labeled Polymers for Cellular Uptake and Intracellular Tracking Studies

Understanding how polymer-based nanomedicines interact with cells is fundamental to their design and efficacy. To this end, chain-end-labeled polymers are invaluable tools for studying cellular internalization and intracellular trafficking. ccspublishing.org.cnnih.govsigmaaldrich.com A key strategy involves the synthesis of polymers with a detectable label at one or both ends of the polymer chain.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of this compound (PFMA) has been successfully employed to create well-defined polymers. ccspublishing.org.cnnih.govsigmaaldrich.com By using novel chain-transfer agents (CTAs) containing fluorine atoms, researchers have synthesized α- and α,ω-fluorine-labeled PPFPMA. ccspublishing.org.cnnih.govsigmaaldrich.com The fluorine label serves as a tracer that can be detected by techniques like nanoscale secondary ion mass spectrometry (NanoSIMS), which allows for high-resolution mapping of the polymer's location within cells. ccspublishing.org.cnnih.govrefractiveindex.info

These fluorine-labeled PPFPMA polymers act as reactive precursors. The pentafluorophenyl ester groups can be subsequently modified with other molecules, such as fluorescent dyes or targeting ligands. ccspublishing.org.cnnih.gov For instance, a dual-labeled polymer with a fluorine label at one end and a rhodamine red label at the other has been created. ccspublishing.org.cnnih.gov This allows for complementary analysis using both fluorescence microscopy and NanoSIMS to gain a comprehensive understanding of the polymer's journey into and within the cell. ccspublishing.org.cnnih.gov

Platforms for Targeted Polymer Nanomedicines (e.g., Poly(N-(2-hydroxypropyl)methacrylamide)-based Conjugates)

Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) is a well-established, water-soluble, and biocompatible polymer that has been extensively used in the development of polymer-drug conjugates. mdpi.comscipoly.comresearchgate.net PPFPMA provides a convenient route to synthesize PHPMA-based nanomedicines. mdpi.comscipoly.com

The process involves the initial synthesis of a PPFPMA precursor polymer via techniques like RAFT polymerization. mdpi.comscipoly.com This is followed by a post-polymerization modification step where the pentafluorophenyl ester groups are reacted with 1-amino-2-propanol to yield the final PHPMA polymer. scipoly.com This method allows for the creation of PHPMA with controlled molecular weight and architecture. scipoly.com

These PHPMA-based systems can be designed for passive tumor targeting through the enhanced permeability and retention (EPR) effect, where the polymer's size allows it to accumulate preferentially in tumor tissue. scipoly.com Furthermore, the polymer backbone can be functionalized with targeting ligands to actively direct the nanomedicine to specific cells or tissues. The versatility of the PPFPMA precursor platform enables the incorporation of various functionalities, making it a cornerstone for the development of advanced, targeted polymer nanomedicines. mdpi.comscipoly.com

Bioconjugation and Immobilization of Biomolecules (e.g., Proteins, Enzymes) on Polymer Surfaces

The reactive nature of poly(this compound) makes it an excellent material for the bioconjugation and immobilization of biomolecules on surfaces. This is particularly relevant for creating bioactive surfaces for applications such as biosensors, biocompatible coatings, and tissue engineering scaffolds.

Thin films of plasma-polymerized this compound (pp-PFM) have been shown to retain a high density of reactive ester groups. These surface-bound esters can readily react with primary amine groups present in proteins and peptides, leading to their covalent immobilization.

Research has demonstrated the successful binding of the biologically active peptide IKVAV, which is known to promote cellular adhesion, as well as proteins like bovine serum albumin (BSA) and fibrinogen to pp-PFM surfaces. Techniques such as surface plasmon resonance (SPR) spectroscopy have been used to monitor the immobilization process in real-time and quantify the amount of biomolecule attached to the surface. This ability to create surfaces with tailored biological activity through the straightforward immobilization of biomolecules highlights the importance of this compound-based polymers in advancing biomedical device technology.

Summary of Poly(this compound) in Biomedical Applications:

ApplicationKey FeatureExampleSource(s)
Cellular Tracking Chain-end labeling with fluorine for NanoSIMS imaging.α-¹⁹F-labeled PPFMA for intracellular mapping. ccspublishing.org.cnnih.govrefractiveindex.info
Targeted Nanomedicine Precursor for PHPMA-based drug conjugates.Synthesis of PHPMA for passive tumor targeting. mdpi.comscipoly.comresearchgate.net
Bioconjugation Reactive surface for covalent immobilization of biomolecules.Immobilization of IKVAV peptide and proteins on pp-PFM films.

Optical Polymeric Materials and Coatings

Polymers derived from this compound exhibit properties that make them suitable for use in optical materials and coatings, primarily due to their high refractive index. The refractive index of a material is a critical parameter for applications such as optical waveguides, anti-reflective coatings, and ophthalmic lenses.

Poly(this compound) is reported to have a refractive index of 1.6080. This value is significantly higher than that of common optical polymers like poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49. The high refractive index of poly(this compound) is attributed to the presence of the highly polarizable pentachlorophenyl group. ontosight.ai

The monomer, this compound, has been identified as a component in the formulation of high refractive index hydrogel compositions for ophthalmic implants. ccspublishing.org.cn Furthermore, copolymers incorporating this compound have been investigated for their optical and electrical properties. For instance, a copolymer of this compound and glycidyl (B131873) methacrylate has been synthesized and characterized for potential use in optoelectronic applications. researchgate.net

While the presence of halogens in polymers can sometimes raise environmental concerns, the unique optical properties they impart make them valuable for specialized applications where high refractive index is a key requirement. mdpi.com The ability to tailor the refractive index by copolymerizing this compound with other monomers opens up possibilities for creating a wide range of optical materials with specific performance characteristics. nih.gov

Refractive Index of Selected Polymers:

PolymerRefractive Index (n)
Poly(tetrafluoroethylene)1.3500
Poly(methyl methacrylate) (PMMA)~1.49
Poly(this compound) 1.6080
Poly(pentabromophenyl methacrylate)1.710 refractiveindex.info
Refractive Index Engineering through Copolymerization

The refractive index of a polymer is a critical parameter for its application in optical devices. sigmaaldrich.com Poly(this compound) itself possesses a relatively high refractive index of 1.6080. scipoly.com This inherent property makes it an attractive candidate for applications demanding high refractive index materials. scribd.com However, the true potential of PCPMA in optical engineering is unlocked through copolymerization. By strategically combining this compound with other monomers, it is possible to precisely tune the refractive index of the resulting copolymer. sigmaaldrich.com This allows for the creation of materials with a continuous range of refractive indices, meeting the specific requirements of various optical applications. mq.edu.au

For instance, copolymerization with low-refractive-index monomers, such as those containing fluorine, can systematically decrease the refractive index of the final material. sigmaaldrich.com Conversely, copolymerization with other high-refractive-index monomers can further enhance this property. This ability to tailor the refractive index is a significant advantage over inorganic optical materials, offering greater design flexibility and ease of processing. sigmaaldrich.com

Applications in Optical Waveguides and Ophthalmic Devices

The precise control over the refractive index afforded by PCPMA copolymers is directly applicable to the fabrication of optical waveguides and ophthalmic devices. sigmaaldrich.comscribd.com Optical waveguides, which are fundamental components of integrated optical circuits, rely on a specific refractive index contrast between the core and cladding materials to guide light efficiently. researchgate.netnih.gov The tailored refractive indices of PCPMA-based copolymers enable the creation of both the core and cladding layers with the exact properties needed for optimal light confinement and transmission. sigmaaldrich.com

In the field of ophthalmic devices, such as contact lenses and intraocular lenses, the refractive index of the material is paramount for correcting vision. sigmaaldrich.comnih.gov The ability to fine-tune the refractive index allows for the production of lenses with specific focal lengths and corrective powers. Furthermore, the good mechanical strength and environmental stability of these polymers are advantageous for such applications. sigmaaldrich.com

Anti-Reflective Coating Formulations

Unwanted reflections at the interface between two materials with different refractive indices can be a significant issue in various optical systems, from solar cells to camera lenses. sigmaaldrich.comkorvustech.com Anti-reflective (AR) coatings are thin layers of material applied to a surface to reduce these reflections. mdpi.com The effectiveness of a single-layer AR coating is maximized when its refractive index is the geometric mean of the refractive indices of the two media it separates.

PCPMA-based materials, with their tunable refractive indices, are excellent candidates for AR coating formulations. sigmaaldrich.com By adjusting the copolymer composition, the refractive index of the coating can be matched to the specific requirements of the substrate and the surrounding medium (typically air), thereby minimizing reflections and maximizing light transmission. google.comgoogle.com For example, in photolithography processes, anti-reflective coatings are crucial for improving image resolution, and polymers with a high refractive index are often desired. google.com

Design and Synthesis of Backbone-Degradable Polymers

A significant area of research in polymer chemistry is the development of materials that can degrade under specific conditions, which is crucial for applications such as drug delivery and temporary medical implants. Recently, scientists have successfully synthesized backbone-degradable polymers through the radical copolymerization of this compound (PFMA) with a cyclic ketene (B1206846) acetal, 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). acs.orgnih.govdocumentsdelivered.com

During this copolymerization, the BMDO monomer undergoes ring-opening propagation, which introduces ester bonds into the polymer backbone. acs.orgnih.govdocumentsdelivered.com These ester linkages are susceptible to hydrolysis, leading to the degradation of the polymer chain. The combination of the electron-deficient PFMA and the electron-rich BMDO facilitates a high degree of crossover copolymerization, resulting in a polymer with a significant number of degradable ester linkages in its backbone. acs.orgnih.gov Furthermore, the resulting copolymer with an alternating-rich sequence of PFMA and BMDO units showed more efficient degradation under basic conditions compared to a copolymer of methyl methacrylate and BMDO. acs.orgnih.govdocumentsdelivered.com The presence of the PFMA units also allows for subsequent functionalization through reactions like alcoholysis or aminolysis. acs.orgnih.govdocumentsdelivered.com

Functional Thin Films and Surface Engineering

The unique reactivity of the pentachlorophenyl ester group in PCPMA makes it a valuable tool for surface engineering and the creation of functional thin films. This reactivity allows for post-polymerization modification, where the polymer is first synthesized and then functional groups are introduced by reacting the ester moieties with specific molecules.

Surface Reactivity Investigations (e.g., Towards Amines, Proteins)

The surface of poly(this compound) films exhibits significant reactivity, particularly towards nucleophiles like amines and proteins. nih.gov The active ester groups of PCPMA readily react with primary amines, forming stable amide bonds. researchgate.net This reaction has been studied using techniques such as Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which have confirmed the covalent attachment of amine-containing molecules to the polymer surface. nih.gov

This reactivity extends to biomolecules such as proteins. The amine groups present on the surface of proteins can react with the PCPMA surface, leading to the immobilization of the protein. nih.gov The extent of this reaction can be influenced by factors such as the hydrolysis of the ester group. nih.gov This controlled surface functionalization is of great interest for applications in biosensors, biocompatible coatings, and platforms for studying protein-surface interactions. acs.org

Fabrication of Polymer Brushes with Tunable Reactivity

Polymer brushes are assemblies of polymer chains tethered at one end to a surface. They are of significant interest for modifying surface properties. Poly(this compound) brushes can be fabricated using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netrsc.org These brushes present a high density of reactive pentachlorophenyl ester groups on the surface.

Controlled Release Systems (General principles applied to modified polymers)

Poly(this compound) (PCPMA) serves as a highly versatile and reactive polymer platform for the development of sophisticated controlled release systems. Its utility does not stem from the direct use of PCPMA itself, but rather from its role as a precursor polymer that can be readily modified after polymerization. This post-polymerization modification capability allows for the covalent attachment of a wide array of functional molecules, including therapeutic agents, to the polymer backbone.

The core principle behind this strategy lies in the chemistry of the pentachlorophenyl ester group. This group is an excellent leaving group, making the polymer susceptible to nucleophilic attack by primary amines. researchgate.netresearchgate.net This reactivity allows for the quantitative and often straightforward replacement of the pentachlorophenyl group with a desired molecule (e.g., a drug containing an amine functional group), forming a stable amide bond. wikipedia.orgnih.gov This process transforms the reactive PCPMA into a functional polymer tailored for a specific application.

The release of the conjugated molecule from the polymer backbone is typically engineered to occur under specific physiological conditions. A common mechanism is the hydrolysis of the linkage bond, which can be designed to be sensitive to changes in pH or the presence of specific enzymes. nih.gov For instance, the choice of the linker used to attach a therapeutic agent can dictate the rate of release. By tuning the chemical structure of the polymer—either by copolymerizing PCPMA with other monomers or by varying the nature of the attached molecule—it is possible to control properties like hydrophilicity, swelling behavior, and degradation rate, all of which influence the release kinetics. nih.gov

Recent research has focused on creating environmentally responsive systems. For example, block copolymers containing PCPMA have been used to create nano-objects via techniques like photo-initiated polymerization-induced self-assembly (photo-PISA). zenodo.orgnih.gov These nanostructures can be cross-linked with stimuli-responsive molecules. In one study, cystamine, a disulfide-containing diamine, was used as a cross-linker. The resulting nanoparticles were stable under normal conditions but disassembled in a reductive environment, such as that found inside cells with high concentrations of glutathione, triggering the release of their payload. zenodo.org

The versatility of PCPMA as a precursor is highlighted by its use in creating libraries of functional polymers. By reacting a single batch of PCPMA with various amine-containing molecules, researchers can efficiently generate a diverse range of materials and screen them for optimal release profiles for a specific therapeutic agent. nih.gov This combinatorial approach accelerates the development of new drug delivery systems.

The data below illustrates the release of an active agent from different polymer formulations under physiological conditions. The release profile is significantly influenced by the polymer composition and the nature of the covalent linkage.

Polymer System Linkage Type Release Conditions (pH 7.4, 37°C) Cumulative Release at 48h (%) Release Mechanism
PCPMA-co-poly(ethylene glycol) conjugateAmideSimulated Body Fluid35Slow Hydrolysis
Disulfide Cross-linked PCPMA NanoparticlesAmide / DisulfideSimulated Body Fluid + Glutathione85Reductive Cleavage & Hydrolysis
PCPMA-co-poly(lactic acid)Ester (via linker)Simulated Body Fluid60Bulk Hydrolysis
Unmodified PCPMA with adsorbed drugN/A (Physical Adsorption)Simulated Body Fluid95 (within 6h)Burst Release/Desorption

This table is illustrative, based on principles described in the cited literature, to demonstrate the tunability of release from PCPMA-based systems.

This strategic use of post-polymerization modification on a reactive PCPMA scaffold enables the precise design of polymers for controlled release, where the liberation of the active agent is dictated by the chemical nature of the polymer conjugate and the specific environmental triggers it is designed to respond to. frontiersin.orgrsc.org

Characterization and Advanced Analytical Methodologies in Poly Pentachlorophenyl Methacrylate Research

Spectroscopic Analysis

Spectroscopy is a cornerstone in the study of PCPMA, offering non-destructive and highly sensitive means to investigate its chemical and physical properties. Various spectroscopic methods are employed to gain a holistic understanding of this complex polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of polymers. Both proton and fluorine-19 NMR are extensively utilized in PCPMA research.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for confirming the structure of poly(pentachlorophenyl methacrylate) and its copolymers. researchgate.net In the ¹H NMR spectrum of PCPMA, characteristic signals corresponding to the polymer backbone and the methacrylate (B99206) protons are observed. For instance, in copolymers of this compound and glycidyl (B131873) methacrylate, the signals from the protons of both monomer units can be identified and integrated to determine the copolymer composition. researchgate.net The chemical shifts of these protons provide direct evidence of the polymer's covalent structure.

Researchers have successfully used ¹H NMR to characterize novel copolymers and to follow the progress of polymerization reactions. researchgate.net For example, in the atom transfer radical polymerization (ATRP) of glycidyl methacrylate, ¹H NMR, in conjunction with gel permeation chromatography (GPC), has been used to demonstrate that the molecular weight of the resulting polymer increases linearly with time, indicating a controlled polymerization process. researchgate.net The disappearance of monomer-specific peaks and the appearance of polymer peaks allow for the calculation of monomer conversion. Furthermore, end-group analysis by ¹H NMR spectroscopy can be employed to quantify the degree of functionalization in post-polymerization modification reactions. researchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Methacrylate-Based Polymers

Functional GroupChemical Shift (ppm) RangePolymer System
Methacrylate CH₂1.0 - 2.5General Methacrylates
Methacrylate CH₃0.8 - 1.3General Methacrylates
Glycidyl CH₂2.6 - 2.9, 3.2 - 3.3Poly(glycidyl methacrylate)
Glycidyl CH3.2 - 3.4Poly(glycidyl methacrylate)
Aromatic Protons (Initiator)7.0 - 7.5Initiator-derived end groups

Note: Specific chemical shifts can vary depending on the solvent, polymer tacticity, and neighboring groups.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful technique for studying fluorinated polymers like those derived from pentafluorophenyl methacrylate (PFPMA), a closely related and often studied monomer. nih.govutwente.nlresearchgate.net Its high sensitivity and the large chemical shift dispersion of fluorine nuclei make it an excellent tool for detailed polymer analysis. nih.govwhiterose.ac.uk

In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, ¹⁹F NMR is instrumental in monitoring polymerization kinetics. nih.govresearchgate.net The distinct chemical shifts of the fluorine atoms in the monomer versus the polymer allow for the direct determination of monomer conversion over time. acs.orgfytronix.com This is achieved by comparing the integration of the signals from the pentafluorophenyl groups in the monomer and the polymer. acs.orgfytronix.com

Furthermore, ¹⁹F NMR is invaluable for assessing the fidelity of polymer end-groups, especially when using fluorinated chain transfer agents (CTAs). nih.gov The unique spectral signatures of the fluorine labels in the CTA and at the polymer chain ends enable the direct monitoring of CTA consumption and the quantification of end-group fidelity. nih.govacs.org For instance, in studies using CTAs with trifluoromethyl labels, the ratio of the integrals of the fluorine signals at the α and ω chain ends can be used to calculate the end-group fidelity, which is often found to be around 90%. nih.gov This detailed end-group information is crucial for the synthesis of well-defined block copolymers and other advanced polymer architectures. researchgate.net

Interactive Data Table: Applications of ¹⁹F NMR in Poly(pentafluorophenyl methacrylate) Research

ApplicationKey MeasurementExample Finding
Polymerization KineticsMonomer ConversionFirst-order kinetic plots can be generated by tracking the disappearance of monomer signals. acs.org
End-Group FidelityIntegration of α and ω end-group signalsEnd-group fidelities of approximately 90% have been determined for certain RAFT systems. nih.gov
CTA ConversionDisappearance of free CTA signalsDirect monitoring of CTA consumption during polymerization is possible. acs.orgfytronix.com
Molecular Weight DeterminationRatio of end-group to side-chain signalsNumber-average molecular weights (Mn) can be calculated and validated against other methods like SEC. nih.govacs.org

Infrared (IR) Spectroscopy (e.g., Fourier Transform Infrared (FTIR), Infrared Reflection Absorption Spectroscopy (IRRAS)) for Structure Confirmation and Surface Chemistry

Infrared (IR) spectroscopy is a versatile and widely used technique for the characterization of poly(this compound) and related polymers. researchgate.netspectroscopyonline.com It provides valuable information about the chemical structure and functional groups present in the polymer. spectroscopyonline.com

Fourier Transform Infrared (FTIR) spectroscopy is routinely used to confirm the successful polymerization and subsequent modification of PCPMA. The FTIR spectrum of PCPMA exhibits characteristic absorption bands corresponding to the various functional groups within the polymer. For instance, the strong carbonyl (C=O) stretching vibration of the ester group is typically observed around 1730-1782 cm⁻¹. spectroscopyonline.comrsc.org Other significant peaks include those for C-O stretching and the vibrations associated with the pentachlorophenyl group. spectroscopyonline.com In studies involving post-polymerization modification, the disappearance of the activated ester peak and the appearance of new peaks, such as the amide I and II bands after reaction with an amine, provide clear evidence of a successful reaction. publish.csiro.au

Infrared Reflection Absorption Spectroscopy (IRRAS) is a surface-sensitive variation of IR spectroscopy that is particularly useful for studying thin polymer films and surface reactions. researchgate.netacs.orgresearchgate.net IRRAS has been employed to investigate the chemical reactivity of plasma-polymerized pentafluorophenyl methacrylate (pp-PFM) films. researchgate.net By monitoring the changes in the IRRAS spectra upon exposure to different reagents, researchers can gain insights into the surface chemistry, such as the reaction of the ester groups with amines. researchgate.net The technique can also provide information about the orientation of molecules on a surface. rsc.org

Interactive Data Table: Key FTIR Absorption Bands for Poly(methacrylate) Derivatives

Functional GroupWavenumber (cm⁻¹)Vibration Type
C=O (Ester)1728 - 1782Stretching
C-O (Ester)1147 - 1227Stretching
C-H (Aliphatic)2850 - 3000Stretching
C-Cl~600 - 800Stretching
Amide I (if modified)~1650C=O Stretching
Amide II (if modified)~1550N-H Bending & C-N Stretching

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. nih.govresearchgate.net It is particularly well-suited for the analysis of polymers. casaxps.com The analysis depth is typically in the range of the top 10 nanometers. nih.gov

In the study of poly(this compound) and its derivatives, XPS is crucial for confirming the presence of expected elements (carbon, oxygen, chlorine) and for quantifying their surface concentrations. acs.orgresearchgate.netresearchgate.netnih.gov High-resolution XPS spectra of the C 1s, O 1s, and Cl 2p regions provide detailed information about the chemical bonding environments. For example, the C 1s spectrum can be deconvoluted into several components representing different types of carbon atoms, such as C-C/C-H, C-O, and C=O. casaxps.comseriius.commdpi.com The binding energies of these components are sensitive to the local chemical environment, allowing for the identification of specific functional groups. casaxps.com

XPS is also extensively used to monitor surface modification reactions. nih.govacs.org For instance, after the reaction of a PCPMA surface with an amine-containing molecule, the appearance of a nitrogen (N 1s) signal and changes in the C 1s and O 1s spectra would confirm the successful covalent immobilization of the molecule. acs.org The technique has been used to characterize the surface of copolymers and blends, revealing information about surface segregation and the distribution of different polymer components at the surface. researchgate.net

Interactive Data Table: Typical Binding Energies in XPS Analysis of Methacrylate-Based Polymers

Element (Core Level)Functional GroupBinding Energy (eV) Range
C 1sC-C, C-H~285.0
C 1sC-O~286.5
C 1sC=O~289.0
C 1sC-Cl~287.0 - 288.0
O 1sC=O~532.0
O 1sC-O~533.5
Cl 2pC-Cl~200.0 - 201.0
N 1s (if modified)C-N~400.0

Note: Binding energies can be affected by surface charging, which is common in insulating polymer samples, and are often referenced to the C 1s peak of adventitious carbon at 285.0 eV.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible technique based on the absorption of light by molecules, as described by the Beer-Lambert law. repligen.com It is used for both qualitative and quantitative analysis of substances containing chromophores, which are parts of a molecule that absorb UV or visible light. semanticscholar.org

In the context of poly(this compound) research, UV-Vis spectroscopy can be employed for several purposes. While the polymer itself may not have strong absorption in the visible region, the pentachlorophenyl groups do absorb in the UV range. This can be used to quantify the concentration of the polymer in solution, provided a calibration curve is established.

More commonly, UV-Vis spectroscopy is used to monitor the incorporation of chromophore-containing molecules into the polymer, for example, during post-polymerization modification. acs.org If a dye or a molecule with a distinct UV-Vis absorption spectrum is attached to the polymer, the concentration of the attached molecule can be determined by measuring the absorbance at its characteristic wavelength. acs.org This is particularly useful for quantifying the loading of fluorescent labels or other functional moieties. acs.org The technique can also be used to monitor the release of a UV-active drug from a polymer conjugate.

Interactive Data Table: Applications of UV-Vis Spectroscopy in PCPMA Research

ApplicationAnalyteWavelength Range (nm)Principle
Quantification of PolymerPentachlorophenyl groupsUV regionBeer-Lambert Law
Monitoring Post-Polymerization ModificationIncorporated Chromophore/DyeUV or Visible regionAppearance of new absorption bands
Quantifying Labeling EfficiencyFluorescent Dye (e.g., Rhodamine)Visible regionAbsorbance measurement at λmax of the dye acs.org
Drug Release StudiesUV-active DrugUV regionIncrease in absorbance of free drug in solution

Real-Time Surface Plasmon Resonance (SPR) Spectroscopy for Film Properties

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time. researchgate.nethoriba.com It measures changes in the refractive index at the surface of a thin metal film, which are directly proportional to the mass of molecules binding to the surface. wikipedia.orgyoutube.com This allows for the detailed study of the kinetics and affinity of interactions. wikipedia.orgyoutube.com

In the context of polymer films like those made from poly(this compound), SPR can be utilized to characterize the film's properties. The technique is sensitive to any changes at the boundary between the polymer film and the external medium, such as the adsorption of molecules onto the polymer surface. wikipedia.org By immobilizing a P(PCPMA) film on the SPR sensor chip, researchers can study its interactions with various analytes in real-time. This can provide insights into the film's surface chemistry, binding capacity, and the kinetics of adsorption and desorption processes. nih.gov Multi-parametric SPR can further provide information on structural changes, including the thickness and refractive index of the polymer layer itself. wikipedia.org

Chromatographic and Separation Techniques

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. specificpolymers.comwikipedia.org This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column first, as they are excluded from the pores of the column's packing material, while smaller molecules penetrate the pores to varying degrees and elute later. ufl.edu

For poly(this compound), GPC/SEC is crucial for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. specificpolymers.comufl.edu The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications.

In a study on the RAFT polymerization of pentafluorophenyl methacrylate, a related polymer, SEC was used to track the evolution of molecular weight and PDI with monomer conversion. acs.org The analyses were performed using tetrahydrofuran (B95107) (THF) as the eluent and polystyrene standards for calibration. acs.org It is important to note that the choice of solvent and calibration standards is critical for obtaining accurate molecular weight data, as the hydrodynamic properties of the polymer can vary in different solvents. acs.org For some polymers, such as solvent-resistant polyesters and polyamides, hexafluoroisopropanol (HFIP) is used as the mobile phase with poly(methyl methacrylate) standards for calibration. ufl.edu

Table 1: GPC/SEC Analysis of Poly(pentafluorophenyl methacrylate) Synthesized via RAFT Polymerization This table is based on data for a related polymer, poly(pentafluorophenyl methacrylate), and is presented here for illustrative purposes.

[M]₀:[F-CTA-1]₀Conversion (%)Mₙ (SEC, g/mol )Mₙ (¹⁹F NMR, g/mol )Mₙ (Theoretical, g/mol )PDI (Mₙ/Mₙ)
1002511,80012,50010,0001.15
1005021,50022,00020,0001.12
1007530,10031,00030,0001.10
50256,2006,5005,0001.18
505011,50012,00010,0001.14
507516,80017,50015,0001.11

Data adapted from a study on poly(pentafluorophenyl methacrylate). acs.org

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature and Other Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mit.edu It is widely used to determine the thermal transitions of polymers, most notably the glass transition temperature (Tg). hu-berlin.de The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat capacity in the DSC thermogram. d-nb.info

For poly(this compound), DSC is instrumental in determining its Tg. The bulky pentachlorophenyl side groups are expected to significantly restrict the mobility of the polymer chains, leading to a relatively high Tg. The precise value of the Tg is influenced by factors such as molecular weight and the thermal history of the sample. d-nb.info To obtain reproducible results, it is common practice to heat the sample past its Tg, cool it down, and then reheat it to erase any prior thermal history. d-nb.info

In studies of other polymethacrylates, DSC has been used to investigate the effect of different side chains on the Tg. mit.edu For instance, research on thin films of poly(methyl methacrylate) (PMMA) has shown that the Tg can be observed even in films as thin as a few nanometers. aps.org

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com TGA provides a thermal stability profile of the material, indicating the temperatures at which degradation occurs.

For poly(this compound), TGA is used to assess its thermal stability. The resulting TGA curve shows the weight loss of the polymer as it is heated, and the derivative of this curve (DTG) reveals the temperatures at which the rate of weight loss is maximal. The high chlorine content of P(PCPMA) may influence its degradation mechanism and the composition of the degradation products.

Studies on related polymers like poly(methyl methacrylate) (PMMA) have shown that thermal stability can be influenced by cross-linking or the addition of nanoparticles. marquette.edumarquette.edu For example, cross-linking PMMA with divinylbenzene (B73037) was found to enhance its thermal stability, with degradation occurring at higher temperatures compared to the virgin polymer. marquette.edu TGA can be performed under different atmospheres, such as nitrogen or air, to study the effect of oxygen on the degradation process. mdpi.commarquette.edu

Table 2: Thermal Degradation Data for Methacrylate Polymers This table presents data for related methacrylate polymers to illustrate the type of information obtained from TGA.

PolymerAtmosphereOnset of Degradation (T₅%) (°C)Temperature of 50% Weight Loss (T₅₀) (°C)Char Yield at 500°C (%)
Poly(methyl methacrylate)Argon2803600
PMMA cross-linked with divinylbenzeneArgon>300>400>5
Poly-N-isopropylacrylamideNitrogen~300~410Varies with initiator

Data adapted from studies on poly(methyl methacrylate) and poly-N-isopropylacrylamide. mdpi.commarquette.edu

Microscopic and Surface Characterization Techniques

The characterization of the surface morphology and properties of poly(this compound) films is crucial for applications where surface interactions are important. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed to visualize the surface topography at the nanoscale.

In studies of other functionalized methacrylate polymers, these techniques have been used to characterize the surface of electrospun nanofibers and thin films. researchgate.net For instance, the surface morphology of electrospun fibers made from a copolymer of methyl methacrylate was shown to be dependent on the solvent used for electrospinning. researchgate.net Furthermore, surface modification of these fibers could be confirmed by techniques like X-ray Photoelectron Spectroscopy (XPS), which provides information about the elemental composition of the surface. researchgate.net

For P(PCPMA) films, these microscopic and surface characterization techniques would provide valuable information about surface roughness, the presence of domains or aggregates, and the effect of processing conditions on the surface structure. bohrium.com

Mass Spectrometry (e.g., MALDI-TOF-MS) for Copolymer Sequence Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has become a powerful technique for the detailed structural characterization of synthetic polymers. researchgate.net It provides information on absolute molecular weights, end-group structures, and the distribution of monomer units within copolymers. researchgate.netbruker.com This is particularly important for understanding the properties of copolymers derived from this compound.

In the analysis of a copolymer of pentafluorophenyl methacrylate (PFMA) and a cyclic ketene (B1206846) acetal, MALDI-TOF-MS was used to support the presence of an alternating-rich monomer sequence, which is crucial for controlling the polymer's degradation properties. documentsdelivered.com The ability to identify the sequence of building blocks is a holy grail in copolymer analysis, as it dictates the material's ultimate properties. vito.be

Tandem mass spectrometry (MS/MS) coupled with MALDI takes the analysis a step further, allowing for the direct sequencing of copolymers. mdpi.comresearchgate.net By selecting a specific copolymer ion and fragmenting it, the resulting fragment ions reveal the connectivity of the monomer units. mdpi.comnih.gov This method can readily distinguish between random and block copolymer architectures based on the pattern of fragments observed. mdpi.comresearchgate.net For example, in the analysis of polyether-based copolymers, MS/MS experiments elucidated the comonomer positions along the polymer chain by identifying fragments formed from specific bond cleavages in the backbone. mdpi.comresearchgate.net This level of detail is critical for establishing structure-property relationships in complex copolymers. nih.gov

Table 3: Information Derived from MALDI-TOF-MS in Polymer Analysis

ParameterDescriptionSignificanceReference
Absolute Molecular WeightProvides Mn and Mw, unlike GPC which gives relative values.Accurate determination of polymer size and distribution. bruker.com
End-Group AnalysisIdentifies the chemical structure of the groups at the chain ends.Confirms polymerization mechanism and initiator/terminator incorporation. researchgate.netmdpi.com
Copolymer CompositionDetermines the overall ratio of different monomer units.Verifies the incorporation of comonomers as per the feed ratio. jst.go.jp
Copolymer Sequence/BlockinessElucidates the arrangement of monomers (random, alternating, block) using MS/MS.Crucial for understanding and predicting macroscopic properties. documentsdelivered.commdpi.comresearchgate.net

Elemental Analysis for Overall Composition

For copolymers of pentafluorophenyl methacrylate (PFPMA) and p-nitrophenyl methacrylate (NPMA), elemental analysis was a key part of a suite of techniques used to confirm the chemical composition. mdpi.comresearchgate.net The results demonstrated excellent agreement between the expected composition (based on the monomer feed ratio) and the experimentally determined composition of the final copolymer. mdpi.com This confirms that the reactivity of the comonomers was comparable during the polymerization process. mdpi.com

While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, elemental analysis offers a quantitative, bulk confirmation of the elemental makeup. nih.gov For instance, in the synthesis of a fluorinated chain-transfer agent for the RAFT polymerization of PFMA, elemental analysis was used to confirm the purity and composition of the synthesized molecule, showing close agreement between calculated and found elemental percentages. acs.org This validation is a critical step in ensuring the synthesis of well-defined polymers with the desired stoichiometry. sigmaaldrich.com

Table 4: Elemental Analysis Data for a Fluorinated RAFT Agent

ElementCalculated (%)Found (%)Reference
Carbon (C)51.3252.58 acs.org
Nitrogen (N)7.487.41 acs.org
Hydrogen (H)4.584.93 acs.org

Note: The data pertains to a specific fluorinated chain-transfer agent (F-CTA-1) used in PFMA polymerization.

Environmental Fate and Degradation Studies of Poly Pentachlorophenyl Methacrylate Derived Materials

Leaching and Controlled Release of Active Components (e.g., Organotin Compounds from Modified Polymers)

Polymers derived from pentachlorophenyl methacrylate (B99206) (PCPMA) have been investigated as systems for the controlled release of active chemical agents. A key strategy involves the initial synthesis of a poly(pentachlorophenyl acrylate) or methacrylate polymer, which then serves as a reactive backbone. This "active ester" polymer can undergo exchange reactions with other compounds, such as organotin-containing molecules, to create a polymer with pendent, hydrolyzable bioactive moieties. researchgate.netemerald.com

One area of application is in antifouling coatings, where the slow release of a biocide is required. emerald.com Researchers have prepared organotin polymers by reacting PCPMA with amino-triphenyltin benzoates or hydroxyl-triphenyltin benzoates. researchgate.netemerald.com The resulting polymers contain triphenyltin (B1233371) groups that can be slowly released upon hydrolysis, providing a fungicidal and antifouling effect. researchgate.netemerald.com

The rate of release of these active components is a critical factor in their effectiveness and environmental impact. Studies on films made from these organotin polymers have shown that the release of the tin compound into an aqueous medium is directly related to the tin content within the copolymer. emerald.com When immersed in acidified aqueous media, the concentration of released tin, measured by atomic adsorption spectrophotometry, increases as the percentage of tin in the organotin copolymer rises. emerald.com

For example, the release of tin from various copolymer films was measured over a period of 300 days. The results indicated a steady release mechanism, which is a hallmark of chemically controlled pendent chain systems. emerald.com

Analytical Data for Organotin Copolymers Derived from Pentachlorophenyl Methacrylate Exchange Reactions
Copolymer DesignationTin Content (%)Mole Fraction of Organotin Monomer in Copolymer (F1)
XXIII17.830.49
XXIV16.230.48
XXV16.930.49
XXVI17.060.51
XXVII17.870.54
XXVIII18.160.63

Data sourced from Azab, M.M. and El-Dougdoug, W.I.A. (2005). emerald.com

Similarly, studies on wood preservation have explored the in situ polymerization of monomers like pentachlorophenol (B1679276) acrylate (B77674) (PCPA). usda.gov However, the effectiveness of such polymers as a controlled-release system depends critically on the stability of the bond linking the active agent to the polymer backbone. usda.gov

Investigation of Hydrolytic Stability and Degradation Pathways of Poly(this compound) and its Copolymers

The environmental persistence and degradation of PCPMA-based materials are largely governed by the hydrolytic stability of the ester linkage within the polymer structure. Research indicates that the ester bond in pentachlorophenol-containing polymers is notably stable. usda.gov This high stability means that under typical environmental conditions, the hydrolysis required to release the pentachlorophenol (PCP) moiety is slow. usda.gov In studies where wood was treated with polymerized PCPA, the material showed little to no preservative efficacy against the fungus Gloeophyllum trabeum, a result attributed to the stability of the ester linkage preventing the release of the active biocide. usda.gov

This stability is a characteristic feature of activated ester polymers like poly(pentafluorophenyl acrylate) (PPFPA), a close structural analog to PCPMA, which is known for its good hydrolytic stability compared to other active ester polymers. rsc.orgresearchgate.netwikipedia.org This inherent stability allows for post-polymerization modification reactions to be carried out without significant premature hydrolysis of the active ester groups. rsc.orgrsc.org

However, the stability is not absolute and is influenced by environmental pH. Copolymers of the related p-chlorophenyl methacrylate have demonstrated high chemical resistance in neutral and acidic conditions, but lower stability in alkaline environments. researchgate.net The degradation of polymers with ester linkages is often accelerated by hydroxide-driven ester hydrolysis under basic (alkaline) conditions. nih.gov

The primary degradation pathway for polymers with a carbon-carbon backbone, like PCPMA, when exposed to the environment is initiated by photo-oxidation. rsc.org UV radiation and oxygen are the most significant factors that trigger chain scission, breaking the polymer into smaller fragments. rsc.org Once these smaller fragments are formed, they become more susceptible to further degradation, including hydrolysis and eventual biodegradation. rsc.org

Mechanisms of Controlled Degradation for Specifically Designed Backbone-Degradable Polymers

While standard vinyl polymers like PCPMA have a robust carbon-carbon backbone that resists degradation, modern polymer chemistry allows for the design of polymers with intentionally degradable backbones. researchgate.net This is typically achieved by incorporating cleavable linkages into the main polymer chain during polymerization. researchgate.net

A prominent strategy for creating such materials involves the radical copolymerization of a vinyl monomer with a cyclic monomer that undergoes ring-opening. nih.gov Although studies specifically using this compound are scarce, extensive research on the analogous monomer, pentafluorophenyl methacrylate (PFMA), illustrates this principle. nih.govacs.orgchinesechemsoc.org

In this approach, PFMA is copolymerized with a cyclic ketene (B1206846) acetal, such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). nih.gov The BMDO monomer undergoes radical ring-opening polymerization, which introduces ester bonds directly into the polymer backbone. nih.gov

The resulting copolymer has a structure where the main chain is no longer composed solely of resilient C-C bonds but is interspersed with hydrolytically susceptible ester groups. The degradation of these polymers can then be triggered under specific conditions, such as a change in pH. For instance, the ester linkages in the backbone can be cleaved under basic conditions, leading to the decomposition of the entire polymer chain into smaller, more environmentally benign molecules. nih.gov The efficiency of this degradation can be tuned by controlling the sequence of the monomers in the polymer chain; an alternating-rich sequence of PFMA and BMDO units leads to more efficient degradation compared to random copolymers. nih.gov

This design principle allows for the creation of "smart" polymers that remain stable during their functional lifetime but can be broken down on demand, addressing concerns about the long-term environmental persistence of polymeric materials. researchgate.net

Environmental Transformation and Fate of Polymer Degradation Products

When poly(this compound) and its derivatives degrade in the environment, they break down into a variety of transformation products. The degradation process for most plastic polymers floating in the marine environment begins with abiotic processes like photo-oxidation and hydrolysis, driven by sunlight and water. rsc.org These processes lead to chain scission, creating lower molecular weight polymer fragments, such as oligomers and monomers. rsc.org

The primary degradation products of concern from PCPMA would be pentachlorophenol (PCP) and poly(methacrylic acid) fragments. The environmental fate of these products is then governed by their individual chemical properties.

Pentachlorophenol is a polyhalogenated compound. The degradation of such compounds in the environment can occur through pathways like nucleophilic substitution and, particularly under basic conditions, dehydrohalogenation (the loss of HX). epa.gov The ultimate fate of PCP in the environment has been studied extensively due to its past use as a pesticide. It is subject to photolysis and microbial degradation, although it can be persistent in some environmental compartments.

Q & A

Q. What steps mitigate reproducibility issues in chromatographic analysis of this compound?

  • Methodological Answer : Standardize calibration curves using certified reference materials. Perform intra-laboratory validation with blinded replicates and inter-laboratory ring trials. Report detailed metadata, including column specifications (e.g., C18, 2.6 µm particle size) and mobile phase gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.